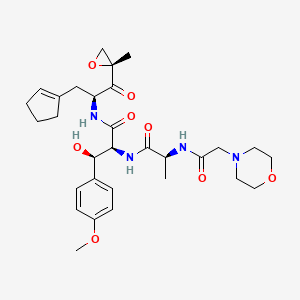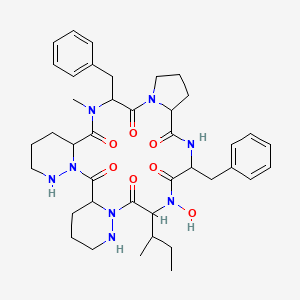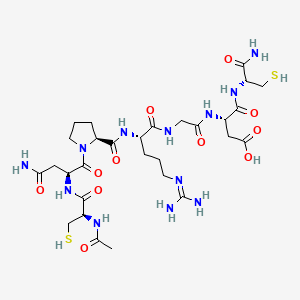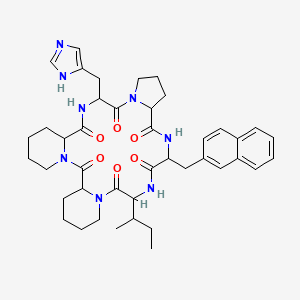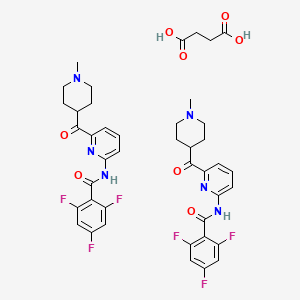
Lasmiditan succinate
Overview
Description
- Unlike preventive treatments, Lasmiditan is taken after the onset of a migraine attack to alleviate symptoms.
- Common side effects include sleepiness, dizziness, tiredness, and numbness .
Lasmiditan: , marketed under the brand name , is a medication primarily used for the in adults. It is effective for migraines (a sensory phenomenon or visual disturbance).
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Lasmiditan succinate plays a crucial role in biochemical reactions by selectively binding to serotonin 1F receptors. This interaction inhibits the release of neuropeptides such as calcitonin gene-related peptide (CGRP) and neurotransmitters like glutamate. The compound’s high selectivity for serotonin 1F receptors ensures minimal interaction with other receptor types, reducing the risk of adverse effects .
Cellular Effects
This compound influences various cellular processes, particularly in neurons. By binding to serotonin 1F receptors on trigeminal ganglion neurons, it inhibits the release of CGRP and glutamate, thereby reducing neuronal sensitization and pain transmission. This action helps alleviate migraine symptoms without causing vasoconstriction .
Molecular Mechanism
At the molecular level, this compound exerts its effects by acting as a highly selective agonist for serotonin 1F receptors. This binding inhibits the release of CGRP and glutamate, preventing neuronal sensitization and pain transmission. The compound’s ability to cross the blood-brain barrier allows it to act on both peripheral and central nervous system sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has a relatively quick onset of action, making it effective for acute migraine treatment. Long-term studies have shown that this compound maintains its efficacy and safety profile over extended periods, with minimal degradation and stable cellular function .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively alleviates migraine symptoms without causing significant adverse effects. At higher doses, some toxic effects, such as dizziness and somnolence, have been observed .
Metabolic Pathways
This compound is primarily metabolized through non-CYP enzymes, with ketone reduction being the main pathway. The specific enzymes involved in its metabolism have not been fully elucidated, but it is known that monoamine oxidase and cytochrome P450 enzymes are not involved .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its ability to cross the blood-brain barrier. The compound’s lipophilic nature facilitates its distribution to both peripheral and central nervous system sites. It is primarily eliminated through ketone reduction metabolism, with minor renal involvement .
Subcellular Localization
This compound is localized primarily in the trigeminal ganglion neurons, where it binds to serotonin 1F receptors. This localization is crucial for its function in inhibiting the release of CGRP and glutamate, thereby reducing neuronal sensitization and pain transmission during migraine attacks .
Preparation Methods
Synthetic Routes: Lasmiditan can be synthesized through various routes. One common method involves the with .
Reaction Conditions: The reaction typically occurs under , with the use of suitable catalysts.
Industrial Production: Industrial-scale production methods involve optimization of reaction conditions, purification, and formulation for oral administration.
Chemical Reactions Analysis
Reactions: Lasmiditan undergoes various chemical reactions, including .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction and conditions.
Scientific Research Applications
Chemistry: Lasmiditan’s chemical properties make it valuable for studying and their ligands.
Biology: Researchers explore its effects on neuronal pathways and neurotransmitter release.
Industry: Pharmaceutical companies investigate its use in novel drug development.
Comparison with Similar Compounds
- Lasmiditan stands out due to its selectivity for 5-HT1F receptors .
Similar Compounds:
Properties
IUPAC Name |
butanedioic acid;2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H18F3N3O2.C4H6O4/c2*1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22;5-3(6)1-2-4(7)8/h2*2-4,9-11H,5-8H2,1H3,(H,23,24,27);1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOIHUHNGPOCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42F6N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195991 | |
| Record name | Lasmiditan succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
872.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439239-92-6 | |
| Record name | Lasmiditan succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439239926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lasmiditan succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LASMIDITAN SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W64YBJ346B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)
![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)

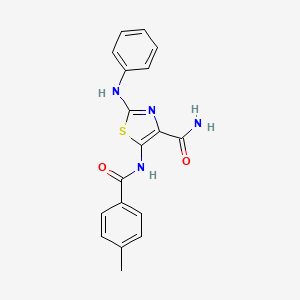
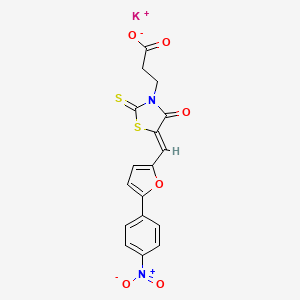
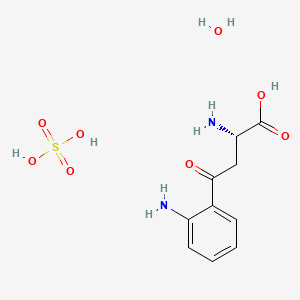
![N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B608407.png)
